molecular formula C6H11NO3 B068784 (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol CAS No. 173935-16-5

(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol

Cat. No. B068784
M. Wt: 145.16 g/mol
InChI Key: RAJLHDDMNNFKNT-BXKVDMCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. ACET is a versatile compound that can be synthesized through various methods, and its mechanism of action is still being studied. In

Mechanism Of Action

The mechanism of action of (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is still being studied. However, it is believed that (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol exerts its therapeutic effects by modulating various signaling pathways in the body. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation.

Biochemical And Physiological Effects

(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages for lab experiments. It is a versatile compound that can be synthesized through various methods, and it has been shown to have a wide range of therapeutic applications. However, there are also limitations to using (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a relatively new compound, and its mechanism of action is still being studied. Additionally, (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol can be difficult to synthesize, and it may not be readily available for some researchers.

Future Directions

For research on (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications.

Synthesis Methods

(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol can be synthesized through various methods, including catalytic hydrogenation, enzymatic resolution, and chemoenzymatic synthesis. The most common method is the chemoenzymatic synthesis, which involves the use of enzymes to catalyze the reaction between a diol and an amino acid. This method is highly efficient and yields high purity (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol.

Scientific Research Applications

(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been studied for its potential use in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity.

properties

CAS RN

173935-16-5

Product Name

(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1S,2S,3S,6S)-6-aminocyclohex-4-ene-1,2,3-triol

InChI

InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6-/m0/s1

InChI Key

RAJLHDDMNNFKNT-BXKVDMCESA-N

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@H]([C@H]1N)O)O)O

SMILES

C1=CC(C(C(C1N)O)O)O

Canonical SMILES

C1=CC(C(C(C1N)O)O)O

synonyms

4-Cyclohexene-1,2,3-triol,6-amino-,(1S,2S,3S,6S)-(9CI)

Origin of Product

United States

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